molecular formula C6H4ClO3 B15350254 Phenoxy,4-chloro-2,3-dihydroxy-

Phenoxy,4-chloro-2,3-dihydroxy-

Cat. No.: B15350254
M. Wt: 159.55 g/mol
InChI Key: VJBILTQEZGDOEF-UHFFFAOYSA-N
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Description

Phenoxy,4-chloro-2,3-dihydroxy- is an organic compound belonging to the class of phenoxy derivatives It features a phenoxy group attached to a benzene ring, which is substituted with chlorine and two hydroxyl groups at the 2 and 3 positions

Synthetic Routes and Reaction Conditions:

  • Direct Chlorination and Hydroxylation: The compound can be synthesized by direct chlorination of phenoxybenzene followed by hydroxylation at the 2 and 3 positions. This involves treating phenoxybenzene with chlorine gas in the presence of a suitable catalyst, followed by hydroxylation using reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl).

  • Bromination and Subsequent Hydrolysis: Another method involves brominating phenoxybenzene to introduce bromine at the desired positions, followed by hydrolysis to replace bromine with hydroxyl groups.

Industrial Production Methods: Industrial production of Phenoxy,4-chloro-2,3-dihydroxy- typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.

Types of Reactions:

  • Oxidation: Phenoxy,4-chloro-2,3-dihydroxy- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydroxylamine derivatives.

  • Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) under controlled temperatures.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Hydroxylamine derivatives and amines.

  • Substitution: Nitro derivatives, sulfonated derivatives, and halogenated compounds.

Scientific Research Applications

Phenoxy,4-chloro-2,3-dihydroxy- has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Phenoxy,4-chloro-2,3-dihydroxy- is similar to other phenoxy derivatives, such as phenoxyacetic acid and phenoxybutyric acid. its unique combination of chlorine and hydroxyl groups at specific positions on the benzene ring distinguishes it from these compounds. These structural differences can lead to variations in reactivity, biological activity, and industrial applications.

Comparison with Similar Compounds

  • Phenoxyacetic acid

  • Phenoxybutyric acid

  • 4-Chlorophenoxyacetic acid

  • 2,3-Dihydroxybenzoic acid

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Properties

Molecular Formula

C6H4ClO3

Molecular Weight

159.55 g/mol

InChI

InChI=1S/C6H4ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H

InChI Key

VJBILTQEZGDOEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[O])O)O)Cl

Origin of Product

United States

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